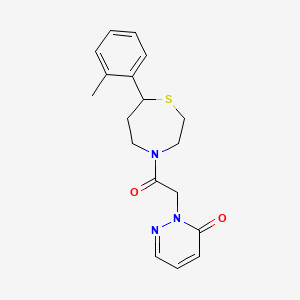

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

描述

属性

IUPAC Name |

2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAGJZUBZUMVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and thiazepane intermediates. Common synthetic routes may involve:

Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the Thiazepane Ring: This step may involve the reaction of the pyridazinone core with thiazepane intermediates under specific conditions, such as the use of catalysts or specific solvents.

Functional Group Modifications: Further modifications to introduce the o-tolyl group and other functional groups may be carried out using standard organic reactions like Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridazinone or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

科学研究应用

Anticancer Potential

Research has indicated that derivatives of thiazepane compounds exhibit significant anticancer properties. A study involving the synthesis of new bi-cyclic structures reported their effectiveness against various cancer cell lines. The compound's ability to inhibit specific cellular targets makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Another application is in the inhibition of key enzymes such as factor Xa, which plays a crucial role in the coagulation cascade. Compounds similar to 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one have shown promise as anticoagulants by selectively inhibiting this enzyme .

Case Studies

- Synthesis and Testing for Anticancer Activity

- Factor Xa Inhibition

作用机制

The mechanism of action of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g)

- Core Structure: Pyridazinone fused with a benzo[b][1,4]thiazepine ring.

- Substituents : 4-chlorophenyl group on the thiazepine ring.

- Structural Differences: The benzo-fused thiazepine in 4g increases ring rigidity compared to the non-fused 1,4-thiazepane in the target compound.

- Hypothesized Properties: Increased polarity due to the chloro substituent may reduce lipophilicity (lower logP) compared to the target compound.

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one, a bicyclic system with nitrogen atoms at positions 1 and 3.

- Substituents : Benzoxazolyl/benzothiazolyl groups and piperazine derivatives (e.g., 3S-3-methylpiperazine).

- Piperazine rings enhance solubility, while methyl groups on benzoxazole/thiazole may improve metabolic stability.

- Hypothesized Properties :

Structural and Functional Comparison Table

*Predicted values based on substituent effects; experimental data unavailable.

生物活性

The compound 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic derivative notable for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazinone core linked to a thiazepane ring with an o-tolyl substituent. This unique configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 270.37 g/mol |

| CAS Number | 1705092-09-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

- Cell Lines Tested :

- HEP3BPN 11 (liver cancer)

- MDA 453 (breast cancer)

- HL60 (leukemia)

The cytotoxicity was evaluated using the MTT assay, revealing significant dose-dependent effects:

| Compound | Cell Line | Cytotoxicity (%) at 100 µM |

|---|---|---|

| 4a | HEP3BPN 11 | 76.78 ± 0.7 |

| 4b | HL60 | 71.55 ± 0.88 |

| 4e | MDA 453 | 79.04 ± 0.2 |

These results indicate promising anticancer properties, warranting further investigation into the underlying mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, potentially acting against a range of bacterial strains. The mechanism may involve interference with ribosomal function, similar to other oxazolidinones, which are known for their antibacterial effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of pyridazinone, including the target compound, and evaluated their biological activities. The derivatives showed varying degrees of anticancer and antimicrobial activities .

- Inhibition of Proangiogenic Cytokines : Selected derivatives were assessed for their ability to inhibit proangiogenic cytokines such as TNFα and IL6, which are critical in tumor progression. Compounds demonstrated significant inhibition at concentrations as low as 0.01 mM .

- Antioxidant Activity : The DPPH radical scavenging assay indicated that the compound has moderate antioxidant activity, suggesting potential protective effects against oxidative stress in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。